Cas no 97004-04-1 ((6-chloropyridin-3-yl)methanamine)

(6-chloropyridin-3-yl)methanamine structure
97004-04-1 structure
Product Name:(6-chloropyridin-3-yl)methanamine
CAS No:97004-04-1
MF:C6H7ClN2
MW:142.586179971695
MDL:MFCD00673153
CID:61877
PubChem ID:7020927
Update Time:2025-07-28

(6-chloropyridin-3-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (6-Chloropyridin-3-yl)methanamine
    • (6-chloro-3-pyridyl)methanamine
    • 6-Chloro-3-picolylamine
    • 5-Aminomethyl-2-chloropyridine
    • 5-(Aminomethyl)-2-chloropyridine
    • [(6-Chloropyridin-3-yl)methyl]amine
    • ((2-Chloropyridin-5-yl)methyl)amine
    • ((6-Chloropyridin-3-yl)methyl)amine
    • (2-Chloro-5-pyridyl)methylamine
    • (6-Chloro-3-pyridyl)methylamine
    • 1-(6-Chloropyridin-3-yl)methanamine
    • 2-Chloro-5-(aminomethyl)pyridine
    • 3-Aminomethyl-6-chloropyridine
    • 6-Chloro-3-(aminomethyl)pyridine
    • 6-Chloro-3-pyridinemethanamine
    • 2-Chloro-5-aminomethylpyridine
    • 3-PYRIDINEMETHANAMINE, 6-CHLORO-
    • 6-chloro-3-pyridylmethylamine
    • C-(6-Chloro-pyridin-3-yl)-methylamine
    • (6-chloropyridin-3-yl)methylamine
    • Imidacloprid-AMCP
    • zlchem 929
    • PubChem1255
    • PubChem15212
    • 6-chloro-3pyridylmethylamine
    • 2-c
    • 6-Chloro-3-pyridinemethanamine (ACI)
    • [(2-Chloropyridin-5-yl)methyl]amine
    • 6-Chloro-3-Pyridine Methylamine
    • XPARFBOWIYMLMY-UHFFFAOYSA-N
    • AB8943
    • STK501622
    • 5-aminomethyl-2-chloro-pyridine
    • TS-01858
    • PB17175
    • DTXSID00427314
    • DB-219178
    • MFCD00673153
    • 5-(aminomethyl)-2- chloropyridine
    • 97004-04-1
    • 2-chloro-5-pyridylmethylamine
    • SCHEMBL137992
    • 5-(Aminomethyl)-2-chloropyridine, 97%
    • Z247612574
    • 1-(6-chloropyridin-3-yl)methylamine
    • AKOS005172026
    • NS00014289
    • 3-aminomethyl-6-chloro-pyridine
    • A2155
    • 6-chloro-3-pyri-dylmethylamine
    • EN300-27823
    • BCP19252
    • SY030632
    • (6-chloropyridin-3-yl)methaneamine
    • CS-W018542
    • (2-chloropyridin-5-yl)methylamine
    • 2-chloro-5-aminomethyl-pyridine
    • AC-6002
    • ALBB-008885
    • 6-chloro-3-aminomethylpyridine
    • [(2-chloro-5-pyridyl)methyl]amine
    • (6-chloropyridin-3-yl)methanamine
    • MDL: MFCD00673153
    • Inchi: 1S/C6H7ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2
    • InChI Key: XPARFBOWIYMLMY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(CN)=CN=1
    • BRN: 8308740

Computed Properties

  • Exact Mass: 142.03000
  • Monoisotopic Mass: 142.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.7
  • Topological Polar Surface Area: 38.9

Experimental Properties

  • Color/Form: Brown low melting point solid
  • Density: 1.2440
  • Melting Point: 28-34 °C
  • Boiling Point: 101-102°C 1mm
  • Flash Point: >230 °F
  • Refractive Index: 1.571
  • PSA: 38.91000
  • LogP: 1.89400
  • Sensitiveness: Hygroscopic
  • Solubility: Not determined

(6-chloropyridin-3-yl)methanamine Security Information

(6-chloropyridin-3-yl)methanamine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(6-chloropyridin-3-yl)methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A615370-1g
5-Aminomethyl-2-chloropyridine
97004-04-1
1g
$ 58.00 2023-09-08
TRC
A615370-2.5g
5-Aminomethyl-2-chloropyridine
97004-04-1
2.5g
$ 115.00 2023-09-08
TRC
A615370-5g
5-Aminomethyl-2-chloropyridine
97004-04-1
5g
$ 167.00 2023-04-19
TRC
A615370-10g
5-Aminomethyl-2-chloropyridine
97004-04-1
10g
$ 270.00 2023-04-19
TRC
A615370-25g
5-Aminomethyl-2-chloropyridine
97004-04-1
25g
$ 626.00 2023-04-19
Alichem
A029013527-100g
5-Aminomethyl-2-chloropyridine
97004-04-1 95%
100g
$620.55 2023-08-31
Chemenu
CM109238-100g
(6-chloropyridin-3-yl)methanamine
97004-04-1 97%
100g
$558 2021-08-06
Chemenu
CM109238-10g
(6-chloropyridin-3-yl)methanamine
97004-04-1 97%
10g
$67 2023-02-17
Chemenu
CM109238-25g
(6-chloropyridin-3-yl)methanamine
97004-04-1 97%
25g
$*** 2023-05-29
Chemenu
CM109238-100g
(6-chloropyridin-3-yl)methanamine
97004-04-1 97%
100g
$*** 2023-05-29

(6-chloropyridin-3-yl)methanamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, 61 °C; 14 h, 50 °C
Reference
Synthesis of arylmethyl amine by hexamethylenetetramine
Jia, Huai-feng; Wang, Kai-ming; Wang, Da-wei; Zhao, Bao-xiang, Hecheng Huaxue, 2005, 13(6), 630-631

Production Method 2

Reaction Conditions
1.1 Reagents: Methanol ,  Hydrochloric acid Solvents: Water
Reference
Preparation of 2-chloro-5-methylpyridines
, Japan, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Reference
Preparation of 2-chloro-5-(aminomethyl)pyridine and its intermediates
, Japan, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  6 h, 75 - 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Chloroform ,  Water ;  basified
Reference
Preparation of N-methylidene-substituted methylamine polymers
, Japan, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ;  12 h, rt
Reference
Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual Inhibitors
Dong, Guoqiang; Chen, Wei; Wang, Xia; Yang, Xinglin; Xu, Tianying; et al, Journal of Medicinal Chemistry, 2017, 60(19), 7965-7983

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of chlorine-containing heterocyclic group-substituted methylamines
, Japan, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  3 h, 120 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
Reference
The new synthesis technique for 2-chloro-5-(aminomethyl)pyridine
Lu, Zhaoping; Yang, Hong; Luo, Jinxiang, Nongyao, 2005, 44(10),

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Aluminum alloy, base, Al 62,Ni 38 Solvents: Water
Reference
Highly selective hydrogenation of 2-chloro-5-cyanopyridine with an improved sponge nickel catalyst
Tanaka, Ken; Nagasawa, Minoru; Kasuga, Yuzo; Sakamura, Hideki; Takuma, Yuki; et al, Tetrahedron Letters, 1999, 40(32), 5885-5888

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
Synthesis of pesticide intermediate 2-chloro-5-aminomethylpyridine
Jin, Jianping; Chen, Hukui, Shanghai Huagong, 2000, 25(22), 15-18

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Toluene ,  Ammonia
Reference
Preparation of 5-(aminomethyl)-2-chloropyridine from 2-chloro-5-cyanopyridine
, Germany, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Methanol Catalysts: Hydrochloric acid Solvents: Toluene ,  Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Method for producing N-methylidene-2-chloro-5-pyridinemethaneamine
, Japan, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  6 h, 75 - 80 °C
Reference
Process for producing substituted methylamine compound and triazine derivative
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 5 h, reflux; cooled
Reference
Synthesis, Herbicidal Activities, and 3D-QSAR of 2-Cyanoacrylates Containing Aromatic Methylamine Moieties
Liu, Yu-Xiu; Wei, Deng-Guo; Zhu, Ye-Rong; Liu, Shao-Hua; Zhang, Yong-Lin; et al, Journal of Agricultural and Food Chemistry, 2008, 56(1), 204-212

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Reference
Preparation of 2-chloro-5-(aminomethyl)pyridine, 2-chloro-5-pyridylmethylhexamethylenetetraammonium chloride, and its preparation
, Japan, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Hexamethylenetetramine Solvents: Acetonitrile ;  rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, 61 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9
Reference
Synthesis of 2-chloro-5-(aminomethyl)pyridine
Wang, Qi; Xiao, Guomin, Huagong Shikan, 2006, 20(3), 51-53

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Reference
Method for producing α-halo(aminomethyl)pyridine derivative by reduction of α-halocyanopyridine
, Japan, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Heterocycle-substituted formamide derivatives and their preparation
, Japan, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia ,  Sodium sulfate Catalysts: Nickel Solvents: Ethanol
Reference
Preparation of halo(aminomethyl)pyridines
, Japan, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Ethanol ,  Water
Reference
Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst
Tanaka, Ken; Nagasawa, Minoru; Sakamura, Hideki, Bulletin of the Chemical Society of Japan, 2000, 73(5), 1227-1231

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel alloy, base, Ni 94,Al 6.3 Solvents: Water
Reference
Preparation of halogen-containing aromatic aminomethyl compounds
, Japan, , ,

(6-chloropyridin-3-yl)methanamine Raw materials

(6-chloropyridin-3-yl)methanamine Preparation Products

(6-chloropyridin-3-yl)methanamine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:97004-04-1)(6-Chloropyridin-3-yl)methanamine
Order Number:LE17778;LE1680808
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:16
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:97004-04-1)(6-chloropyridin-3-yl)methanamine
Order Number:A11221
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:29
Price ($):715.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:97004-04-1)5-(Aminomethyl)-2-chloropyridine
Order Number:1680808
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 18:20
Price ($):discuss personally
Email:sales2@senfeida.com
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97004-04-1)(6-Chloropyridin-3-yl)methanamine
LE17778;LE1680808
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:97004-04-1)(6-chloropyridin-3-yl)methanamine
A11221
Purity:99%
Quantity:500g
Price ($):715.0
Email